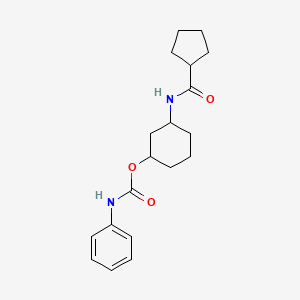

5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, can be achieved through various methods. These methods often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

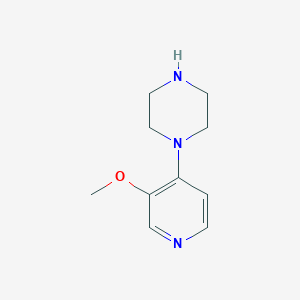

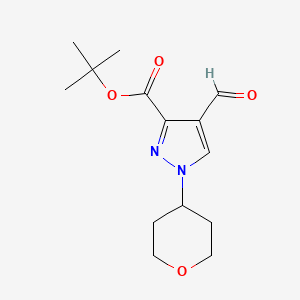

The molecular structure of 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine consists of a pyrimidine ring attached to a pyrrolidine ring via an oxygen atom. The pyrimidine ring is substituted with a chlorine atom, while the pyrrolidine ring is substituted with a sulfonyl group attached to a pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine include a molecular weight of 340.78 and a molecular formula of C13H13ClN4O3S.科学的研究の応用

Kinase Inhibition and Anticancer Activity

5-Cl-PPY has demonstrated promising cytotoxic effects against several cancer cell lines. Notably, compound 5k stands out as the most potent inhibitor, with significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known tyrosine kinase inhibitor (TKI) sunitinib . Mechanistic investigations revealed that 5k induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by increased proapoptotic proteins (caspase-3 and Bax) and downregulation of Bcl-2 activity.

Chemical Biology and Target Identification

Studying the interactions between 5-Cl-PPY and its target kinases provides insights into cellular signaling pathways. Researchers can use this information to identify additional targets and understand complex biological processes.

将来の方向性

The future directions for research on 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. This could include the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

5-chloro-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3S/c14-10-6-16-13(17-7-10)21-11-3-5-18(9-11)22(19,20)12-2-1-4-15-8-12/h1-2,4,6-8,11H,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRDQFDQBBYILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)

![4-[3-(2-Bromo-4-fluorophenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2443204.png)

![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)